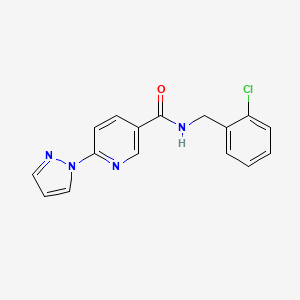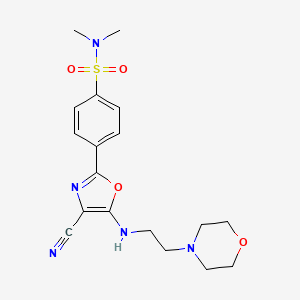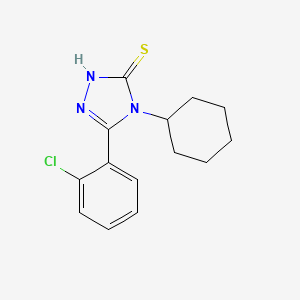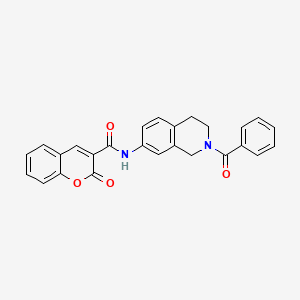![molecular formula C28H27N5O2S2 B2510183 N-feniletilacétamida, 2-((5-((2-oxobenzo[d]tiazol-3(2H)-il)metil)-4-feniletil-4H-1,2,4-triazol-3-il)tio)- CAS No. 896677-82-0](/img/structure/B2510183.png)
N-feniletilacétamida, 2-((5-((2-oxobenzo[d]tiazol-3(2H)-il)metil)-4-feniletil-4H-1,2,4-triazol-3-il)tio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a complex organic compound with significant interest in the fields of chemistry, biology, and medicine. Its unique structure, combining multiple functional groups, lends it properties that make it suitable for various applications, ranging from chemical synthesis to potential therapeutic uses.
Aplicaciones Científicas De Investigación
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecular architectures.
Biology: Studied for its potential role as an enzyme inhibitor or molecular probe due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Employed in the development of advanced materials and chemical sensors due to its functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide typically involves multi-step reactions starting with the preparation of 2-oxobenzo[d]thiazole and phenethylamine. These intermediates are then subjected to a series of reactions involving alkylation, cyclization, and thiolation to produce the final compound.
Step 1: Synthesis of 2-oxobenzo[d]thiazole via the reaction of o-aminothiophenol with phosgene under controlled conditions.
Step 2: Preparation of 4-phenethyl-4H-1,2,4-triazole through a cyclization reaction involving phenethylamine and carbon disulfide, followed by oxidative ring closure.
Step 3: Condensation of the 2-oxobenzo[d]thiazole intermediate with the triazole derivative using appropriate coupling agents.
Step 4: Thiolation reaction using thiolating agents like Lawesson's reagent to introduce the thiol group.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yields and purity. Typically, batch reactors are employed with precise control over temperature, pressure, and reagent addition rates to maximize efficiency. Solvent extraction and chromatographic techniques are utilized for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the benzene ring and triazole moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Depending on the reaction type, the major products can include sulfoxides, N-oxides, reduced amines or alcohols, and various substituted derivatives.
Mecanismo De Acción
The exact mechanism of action for 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with molecular pathways involved in disease progression. Its molecular targets can include kinases, proteases, or other regulatory proteins, modulating their activity and impacting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives, thiazole compounds, and benzoxazole-based molecules. Examples are:
4-phenethyl-1,2,4-triazole
2-oxobenzo[d]thiazole
N-phenethylbenzamide
Uniqueness
Compared to its analogs, 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide stands out due to its combined functionalities, offering a broader range of chemical reactivity and potential biological activity. This makes it a valuable scaffold for drug development and a versatile tool in chemical research.
Conclusion
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a multifaceted compound with diverse applications in scientific research. Its unique structure enables a wide range of chemical reactions and potential therapeutic uses, making it a significant subject of study in various fields.
Propiedades
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S2/c34-26(29-17-15-21-9-3-1-4-10-21)20-36-27-31-30-25(32(27)18-16-22-11-5-2-6-12-22)19-33-23-13-7-8-14-24(23)37-28(33)35/h1-14H,15-20H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGCSZACCQXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2510102.png)
![2-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2510105.png)
![2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid](/img/structure/B2510106.png)



![6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)
![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)


![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2510121.png)
